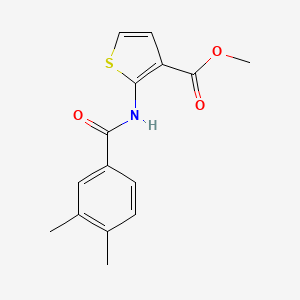![molecular formula C24H24ClN5O2 B2959178 3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845627-96-5](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Fenvalerate is synthesized through a multistep process involving the condensation of various chemical intermediates. The key steps include the reaction of 4-chlorobenzyl chloride with 3-phenoxybenzyl cyanide to form the core structure. Subsequent esterification with isovaleric acid yields the final product. The synthesis is well-established and has been optimized for industrial production .
Molecular Structure Analysis
The molecular formula of fenvalerate is C₂₅H₂₂ClNO₃ . It consists of a central pyrimidine ring fused with a benzene ring. The chlorine atom at the 4-position of the benzene ring enhances its insecticidal activity. The cyano group (CN) and the phenoxy group (C₆H₅O-) contribute to its stability and lipophilicity. The overall structure ensures efficient binding to insect nerve receptors .
Chemical Reactions Analysis
Fenvalerate undergoes hydrolysis under alkaline conditions, leading to the formation of its primary metabolite, 3-phenoxybenzoic acid . This metabolic pathway is essential for its detoxification and elimination from the environment. Additionally, fenvalerate can undergo photochemical degradation when exposed to sunlight .
Physical And Chemical Properties Analysis
Mécanisme D'action
Fenvalerate acts as a voltage-gated sodium channel modulator in insect neurons. It binds to the sodium channels, preventing their closure during nerve impulses. This results in prolonged depolarization, paralysis, and eventual death of the insect. Its selectivity for insect receptors minimizes toxicity to mammals .
Orientations Futures
: Jyoti Rani, Sanjiv Kumar, Monika Saini, Jyoti Mundlia, & Prabhakar Kumar Verma. (2016). Biological potential of pyrimidine derivatives in a new eraResearch on Chemical Intermediates, 42(10), 6777–6804. : Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4 … - MDPI. (2010). Retrieved from [source](https://www.mdpi.com/142
Propriétés
Numéro CAS |
845627-96-5 |
|---|---|
Formule moléculaire |
C24H24ClN5O2 |
Poids moléculaire |
449.94 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-4-10-19(11-5-15)28-12-16(2)13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-6-8-18(25)9-7-17/h4-11,16H,12-14H2,1-3H3 |
Clé InChI |
RUUHOOXMFRAAPS-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde](/img/structure/B2959096.png)
![[(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2959099.png)
![N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2959100.png)


![5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2959106.png)
![4-[(Allylamino)sulfonyl]benzoic acid](/img/structure/B2959110.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide](/img/structure/B2959111.png)
![1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2959112.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2959117.png)
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959118.png)